molecular formula C34H29ClN6O3 B1676680 Modipafant CAS No. 122957-06-6

Modipafant

Cat. No. B1676680
M. Wt: 605.1 g/mol
InChI Key: ODRYSCQFUGFOSU-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Modipafant is a potent, orally active, and selective Platelet-Activating Factor (PAF) antagonist . It is the enantiomer possessing most of the activity present in the racemate UK-74505 . It has been used in research to investigate the role of PAF in various pathophysiological conditions .


Molecular Structure Analysis

The molecular formula of Modipafant is C34H29ClN6O3 . The exact mass is 604.20 and the molecular weight is 605.086 .


Physical And Chemical Properties Analysis

Modipafant is a lipophilic weak base with a log D (octanol) of 7.4 and pKa of 4.3 and 5.3 respectively . The molecular weight is 605.09 .

Scientific Research Applications

1. Asthma Research

Modipafant, a potent platelet-activating factor antagonist, has been explored in the context of asthma. A study evaluated its effect over 28 days in adults with moderately severe asthma. The research found no significant difference between modipafant and placebo in various asthma-related measures, suggesting that platelet-activating factor may not be a crucial mediator in asthma (Kuitert et al., 1995).

2. Pharmacokinetics and Disposition

The pharmacokinetics and disposition of modipafant were studied in rats and dogs, and its pharmacokinetics in humans. It was found that modipafant is a lipophilic weak base with rapid distribution throughout the body, excluding the brain. This study provided insights into the systemic clearance and bioavailability of modipafant, highlighting differences in clearance rates between species and sexes (Jezequel et al., 1996).

3. Cognitive Enhancement

Although not directly related to modipafant, studies on modafinil, a drug with some pharmacological similarities, have shown cognitive enhancement effects. For instance, modafinil improved performance in tasks related to digit span, visual pattern recognition memory, spatial planning, and reaction time in healthy volunteers (Turner et al., 2002).

4. Neurochemical Actions

Modafinil, which shares some pharmacological properties with modipafant, exhibits effects on neurotransmitter systems including catecholamines, serotonin, glutamate, and others. These neurochemical actions may underlie its cognitive and wake-promoting effects, suggesting a complex profile distinct from traditional stimulants like amphetamine (Minzenberg & Carter, 2008).

5. Wake-Promoting Effects

Another study exploring modafinil (related to modipafant) investigated its wake-promoting effects. It was found that modafinil activates hypothalamic arousal regions, which could explain its effectiveness in promoting wakefulness. This activation pattern may provide insights into the potential wake-promoting mechanisms of related compounds like modipafant (Scammell et al., 2000).

properties

IUPAC Name

ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYSCQFUGFOSU-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153811
Record name Modipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Modipafant

CAS RN

122957-06-6
Record name Modipafant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modipafant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Modipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODIPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Modipafant
Reactant of Route 2
Reactant of Route 2
Modipafant
Reactant of Route 3
Reactant of Route 3
Modipafant
Reactant of Route 4
Reactant of Route 4
Modipafant
Reactant of Route 5
Reactant of Route 5
Modipafant
Reactant of Route 6
Modipafant

Citations

For This Compound
138
Citations
LM Kuitert, RM Angus, NC Barnes… - American journal of …, 1995 - atsjournals.org
… A total of 59 patients with asthma took modipafant (one 50 … between placebo and modipafant in diurnal variation in PEF, … active (+)-enantiomer modipafant has no effect in chronic asthma…
Number of citations: 90 www.atsjournals.org
SG Jezequel, S Uden, P Wastall - Xenobiotica, 1996 - Taylor & Francis
… of modipafant and disposition of [14C]-modipafant in rat and dog. In addition, the pharmacokinetics of modipafant … The pharmacodynamics of modipafant are briefly discussed in …
Number of citations: 8 www.tandfonline.com
K LM - Medicine, 1995 - Springer
… ist modipafant* is not effective in chronic asthma, according to the results of a multicentre study in the UK and Poland. 120 patients with moderately severe asthma received modipafant …
Number of citations: 0 link.springer.com
DG Souza, V Pinho, AC Soares… - British journal of …, 2003 - Wiley Online Library
The reperfusion of ischemic tissues may be associated with local and systemic inflammation that prevents the full benefit of blood flow restoration. The present study aimed to confirm a …
Number of citations: 64 bpspubs.onlinelibrary.wiley.com
CK Manner, KM Graef, J Dent - Tropical Medicine and Infectious Disease, 2019 - mdpi.com
… , was interested in repurposing modipafant for treating dengue fever. Modipafant was under development by Pfizer, but was discontinued. Pfizer disclosed modipafant’s Investigator’s …
Number of citations: 11 www.mdpi.com
IK Hyland, RF O'Toole, JA Smith… - ChemMedChem, 2018 - Wiley Online Library
… An important example is UK-74,505 (modipafant, 6; Figure 4). Analogues of modipafant have been constructed by replacing the dihydropyridine structure with benzodiazepine, …
T Schwarz - Inpharma Weekly, 1995 - Springer
… licensed to Glaxo-Wellcome) is being investigated in a multicentre study in Europe , and Pfizer is believed to be continuing its investigations with the PAPantagonist modipafant in the UK…
Number of citations: 0 link.springer.com
A Klein, V Pinho, AL Alessandrini… - British journal of …, 2002 - Wiley Online Library
The activation of eosinophils via G‐protein‐coupled seven transmembran receptors play a necessary role in the recruitment of these cells into tissue. The present study investigates a …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
RE Young, RD Thompson… - British journal of …, 2002 - Wiley Online Library
Protein synthesis dependency and the role of endogenously generated platelet activating factor (PAF) and leukotriene B 4 (LTB 4 ) in leukocyte migration through interleukin‐1β (IL‐1β)…
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
AT Waickman, K Newell, TP Endy… - Expert Opinion on …, 2023 - Taylor & Francis
… Modipafant is a dihydropyridine platelet activating factor (PAF) antagonist and has … Modipafant is currently in clinical trials in patients with acute dengue infection in Singapore …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.